3-(3-fluorophenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea
Description
This thiourea derivative features a 3-fluorophenyl group, a furan-2-ylmethyl substituent, and a 2-(2-methyl-1H-indol-3-yl)ethyl side chain.
Properties
IUPAC Name |
3-(3-fluorophenyl)-1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3OS/c1-16-20(21-9-2-3-10-22(21)25-16)11-12-27(15-19-8-5-13-28-19)23(29)26-18-7-4-6-17(24)14-18/h2-10,13-14,25H,11-12,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAGUASKMFWYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-fluorophenyl)-1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)thiourea is a thiourea derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The chemical structure of the compound features a thiourea moiety linked to a furan ring and an indole derivative. The synthesis typically involves the reaction of appropriate thiourea precursors with furan and indole derivatives under controlled conditions. The synthetic pathway can be summarized as follows:
- Formation of Thiourea : Reacting isothiocyanates with amines.
- Furan and Indole Integration : Incorporating furan and indole derivatives through nucleophilic substitution.
Biological Activity
The biological activity of this compound has been evaluated through various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer potential. In vitro studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7) : IC50 values suggest potent cytotoxicity.
- Lung Cancer (A549) : Exhibited significant growth inhibition.
Table 1 summarizes the cytotoxicity data against different cancer cell lines:
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2 outlines the antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Anti-inflammatory Properties
Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This aspect is still under investigation but shows promise for therapeutic applications in inflammatory diseases.
Case Studies
A recent study investigated the effects of this thiourea derivative on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "3-(3-fluorophenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea":
General Information:
- The compound "3-(3-fluorophenyl)-1-(furan-2-ylmethyl)-1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea" is a complex organic molecule featuring a thiourea moiety, an indole derivative, and a furan ring.
- The presence of the fluorophenyl group may enhance the compound's biological activity by improving its binding affinity to specific targets.
- This compound's unique structure allows for diverse applications and unique interactions at the molecular level, making it a valuable candidate for further research in medicinal applications.
Potential Applications:
- Medicinal Chemistry: Thiourea derivatives often exhibit a variety of biological activities, including anti-cancer and anti-inflammatory properties.
- Drug Development: The reactivity profile of this compound suggests it could be utilized as an intermediate in synthesizing more complex molecules or in drug development processes targeting specific biological pathways.
- Material Science: The structural diversity suggests potential applications in material science.
- Research: Useful for further exploration in pharmacology and medicinal chemistry.
Examples of Similar Compounds and Their Applications:
- 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)thiourea: This compound is classified as a thiourea derivative with significant potential in medicinal chemistry, particularly in the development of therapeutic agents.
- 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione: Displayed a high level of antimitotic activity against tested human tumor cells .
Synthesis and Characterization:
- Synthesis: The synthesis of 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)thiourea typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
- Analytical Techniques: Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
Biological Activity and Mechanisms:
- The mechanism through which 1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(2-methoxyphenyl)thiourea exerts its biological effects likely involves interactions with specific enzymes or receptors within cells.
- This compound may inhibit certain pathways related to cell proliferation or inflammation, although detailed studies would be required to elucidate these mechanisms fully.
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural Analogues and Substituent Effects
Key structural variations among thiourea derivatives include:
- Aromatic substituents (e.g., fluorophenyl vs. nitrophenyl).
- Heterocyclic groups (e.g., furan, morpholine, piperidine).
- Indole modifications (e.g., methyl substitution, benzoylation).
Table 1: Structural Features of Selected Thiourea Derivatives
MAO-B Inhibition
- Compound 5g (4-nitrophenyl group): Higher yield (64%) but likely reduced selectivity due to the electron-withdrawing nitro group .
- Target Compound : The 2-methylindole ethyl group may enhance lipophilicity and binding to MAO-B’s hydrophobic pocket compared to unmodified indoles.
Anti-HIV Activity
- Compound 17 (4-fluorophenyl, unmodified indole): Binds HIV-1 reverse transcriptase via hydrogen bonds (Lys101) and π-π interactions (Trp229, Tyr181) .
Antimicrobial Activity
Physicochemical Properties
Key Research Findings and Implications
Fluorophenyl Position : The 3-fluorophenyl group in the target compound may reduce anti-HIV activity compared to 4-fluorophenyl analogs but improve MAO-B inhibition via optimized hydrophobic interactions .
Indole Methylation : The 2-methyl group on the indole ring likely enhances metabolic stability and target binding compared to unmodified indoles .
Furan-2-ylmethyl Group : While associated with low synthesis yields (e.g., 5f), this moiety may contribute to selective enzyme inhibition by occupying specific subsites .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this thiourea derivative with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted indole and fluorophenyl precursors. Key steps include:
- Amine-isothiocyanate coupling : React 2-(2-methyl-1H-indol-3-yl)ethylamine with 3-fluorophenyl isothiocyanate in anhydrous dichloromethane under nitrogen, monitored via TLC .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .
- Critical Parameters : Temperature (0–25°C), pH control (neutral to mildly basic), and inert atmosphere to prevent oxidation .
Q. Which analytical techniques are most effective for characterizing molecular structure and confirming purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d6) identifies substituents (e.g., fluorophenyl at δ 7.2–7.5 ppm, indole NH at δ 10.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode confirms molecular ion [M+H]+ (e.g., m/z 450.15) .
- X-ray crystallography : Resolves solid-state conformation (if crystals are obtainable) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
Q. What preliminary biological screening approaches are recommended to assess pharmacological potential?
- Methodological Answer :
- Anticancer activity : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) at 1–100 μM, with cisplatin as a positive control .
- Antimicrobial screening : Agar dilution method against S. aureus and E. coli (MIC determination) .
- Antioxidant assays : DPPH radical scavenging (IC50 comparison with ascorbic acid) .
Advanced Research Questions
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2, EGFR) or DNA grooves. Validate with free energy calculations (ΔG < -8 kcal/mol suggests strong binding) .
- Molecular Dynamics (MD) simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å) .
Q. What strategies resolve contradictions in biological activity across experimental models?
- Methodological Answer :
- Assay standardization : Compare cytotoxicity protocols (e.g., serum concentration in cell culture, exposure time) .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity if cell-based assays show variability .
- Meta-analysis : Compare data from analogs (e.g., chloro vs. fluoro substituents) to identify substituent-dependent trends .
Q. How to design SAR studies evaluating fluorophenyl and indole substituents?
- Methodological Answer :
- Analog synthesis : Replace 3-fluorophenyl with 4-fluoro, chloro, or methoxy groups; modify indole methylation positions .
- Biological testing : IC50 comparisons across analogs to identify critical substituents (e.g., fluorine enhances logP by 0.5 units, improving membrane permeability) .
- QSAR modeling : Use Gaussian09 to calculate electronic descriptors (e.g., HOMO-LUMO gaps) correlating with activity .
Q. What advanced methods elucidate conformational dynamics in solution vs. solid states?
- Methodological Answer :
- Dynamic NMR : Variable-temperature ¹H NMR (25–60°C) detects rotational barriers around thiourea C–N bonds .
- Single-crystal XRD : Compare with solution-phase structures from NOESY (nuclear Overhauser effects) .
Q. How to address stability challenges during formulation for in vivo studies?
- Methodological Answer :
- Forced degradation studies : Expose to acidic (pH 3), basic (pH 9), and oxidative (H2O2) conditions; monitor via HPLC .
- Lyophilization : Prepare stable lyophilized powders using trehalose or mannitol as cryoprotectants .
- Microencapsulation : Use PLGA nanoparticles (150–200 nm, PDI < 0.2) for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
